

Ethane Hydrate Phase Equilibrium in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethane hydrate*

Cat. No.: B8526973

[Get Quote](#)

This in-depth technical guide provides a comprehensive overview of **ethane hydrate** phase equilibrium data in various aqueous solutions. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the thermodynamic stability of **ethane hydrates**. This document summarizes quantitative data, details experimental methodologies, and visualizes key processes.

Data Presentation: Ethane Hydrate Phase Equilibrium

The formation of **ethane hydrate** is highly dependent on pressure, temperature, and the composition of the aqueous solution. The following tables summarize the phase equilibrium data for **ethane hydrate** in pure water and in the presence of various thermodynamic inhibitors.

Table 1: **Ethane Hydrate** Phase Equilibrium Data in Pure Water

Temperature (K)	Pressure (MPa)
277.8	1.01
280.0	1.38
282.5	1.93
285.0	2.63
287.5	3.55

Note: Data compiled from multiple literature sources. Exact values may vary slightly between different experimental setups.

Table 2: **Ethane Hydrate** Phase Equilibrium Data in Aqueous Solutions with Inhibitors

Inhibitor	Concentration (wt%)	Temperature (K)	Pressure (MPa)
Sodium Chloride (NaCl)	5	275.0	1.38
277.5	1.93		
280.0	2.63		
Potassium Chloride (KCl)	5	275.5	1.38
278.0	1.93		
280.5	2.63		
Methanol (CH ₃ OH)	5	273.0	1.38
275.5	1.93		
278.0	2.63		

Note: The presence of inhibitors shifts the hydrate equilibrium curve to lower temperatures and higher pressures, indicating a destabilizing effect on hydrate formation.[1][2]

Experimental Protocols

The most common and reliable method for determining gas hydrate phase equilibrium data is the isochoric pressure-search method.[3][4][5] This technique involves monitoring pressure and temperature changes in a constant volume system to identify the precise conditions of hydrate formation and dissociation.

Apparatus for Isochoric Pressure-Search Method

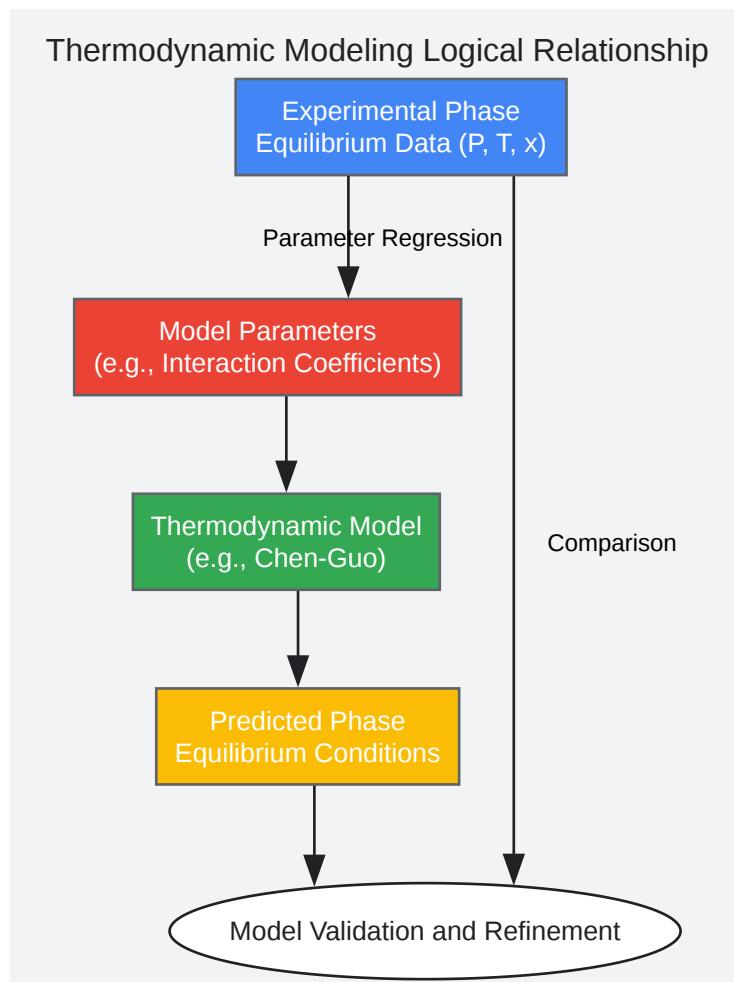
A typical experimental setup consists of:

- High-Pressure Equilibrium Cell: A vessel of known, constant volume, typically made of stainless steel or titanium, capable of withstanding high pressures and low temperatures. It is often equipped with a sapphire window for visual observation.[3]
- Temperature Control System: A cooling/heating bath or jacket to precisely control the temperature of the equilibrium cell.
- Pressure Transducer: A device to accurately measure the pressure inside the cell.
- Temperature Sensor (e.g., Pt-100 probe): A probe to accurately measure the temperature inside the cell.[4]
- Data Acquisition System: A computer-based system to continuously record pressure and temperature data.[4]
- Agitation System: A magnetic stirrer or mechanical agitator to ensure proper mixing of the gas and liquid phases.[4]
- Gas and Liquid Injection System: A system for evacuating the cell and injecting precise amounts of the guest gas (ethane) and the aqueous solution.[3]

Step-by-Step Experimental Procedure

- Cell Preparation: The high-pressure equilibrium cell is thoroughly cleaned with appropriate solvents and then dried. The cell is then evacuated to remove any residual air.[4]
- Loading: A known volume of the aqueous solution (pure water or a solution with an inhibitor) is injected into the cell. The cell is then pressurized with ethane gas to a desired initial pressure.[3]
- Equilibration: The system is allowed to stabilize at the initial temperature and pressure to ensure thermal equilibrium.[3]
- Hydrate Formation (Cooling Stage): The agitation system is started, and the cell is cooled at a slow, controlled rate (e.g., 1-2 K/h).[3] A gradual decrease in pressure is observed as the gas cools. A subsequent sharp and continuous drop in pressure indicates the onset of hydrate formation as gas molecules are consumed to form the solid hydrate structure.[3][4]

- Hydrate Dissociation (Heating Stage): Once a sufficient amount of hydrate has formed, the cell is heated at a very slow, controlled rate (e.g., 0.1-0.5 K/h).[3] As the temperature increases, the pressure also rises. A distinct change in the slope of the pressure-temperature curve marks the point where the last hydrate crystal dissociates.[5]
- Equilibrium Point Determination: The hydrate-liquid-vapor equilibrium (HLVE) point is identified as the point where the heating and cooling curves intersect on a pressure-temperature diagram. This intersection represents the true thermodynamic equilibrium condition for hydrate stability.[3]
- Data Collection: The experiment is repeated at different initial pressures to obtain a series of equilibrium points, which are then used to construct the phase equilibrium curve for the specific system.[3]


Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships in thermodynamic modeling of **ethane hydrate** phase equilibrium.

[Click to download full resolution via product page](#)

Experimental workflow for the isochoric pressure-search method.

[Click to download full resolution via product page](#)

Logical relationship in thermodynamic modeling of hydrate formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]
- 5. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Ethane Hydrate Phase Equilibrium in Aqueous Solutions: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8526973#ethane-hydrate-phase-equilibrium-data-in-aqueous-solutions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com